ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound belonging to the class of pyrido[1,2-a]pyrimidines This compound features a pyridine ring fused to a pyrimidine ring, with a chloro group at the 7th position and a carboxylate ester group at the 3rd position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, including enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrimidine derivatives . These interactions could lead to changes in cellular processes, but further studies are required to confirm this.
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biological processes, including DNA synthesis and cell division
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory and analgesic effects
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins . For instance, some pyrido[1,2-a]pyrimidines have been found to inhibit HIV-1 by binding to the active site of the integrase enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Cellular Effects
These compounds have shown no significant cytotoxicity at a concentration of 100 μM .
Molecular Mechanism
Related compounds have been found to bind to the active site of the HIV-1 integrase enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable aldehyde or ketone.
Chlorination: The chloro group at the 7th position is introduced through a halogenation reaction using a chlorinating agent.
Carboxylation: The carboxylate ester group at the 3rd position is introduced through a carboxylation reaction using a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents and reaction conditions is optimized to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Lacks the chloro group at the 7th position.
Ethyl 7-chloro-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate: Similar structure but with a different heterocyclic system.
Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.
These compounds may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
IUPAC Name |
ethyl 7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDZYTGKOBFITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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